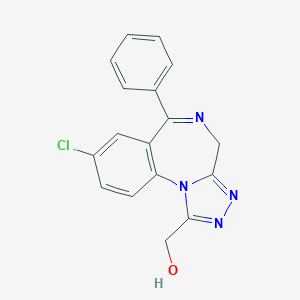
2-(1-Aminopropan-2-ylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminopropan-2-ylamino)ethanol is a chemical compound that belongs to the class of diamines. It is characterized by the presence of both hydroxyethyl and propylenediamine groups in its structure. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-(1-Aminopropan-2-ylamino)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of propylenediamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The general reaction can be represented as follows:
Propylenediamine+Ethylene Oxide→this compound
Industrial Production Methods
In industrial settings, the production of hydroxyethylpropylenediamine often involves continuous processes to maximize yield and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions
2-(1-Aminopropan-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.
Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethylpropylenediamine oxides, while reduction may produce simpler amines.
科学研究应用
2-(1-Aminopropan-2-ylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: this compound is used in the production of various industrial chemicals, coatings, and adhesives.
作用机制
The mechanism by which hydroxyethylpropylenediamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyethyl group can enhance its solubility and reactivity, while the propylenediamine moiety can facilitate interactions with other molecules.
相似化合物的比较
2-(1-Aminopropan-2-ylamino)ethanol can be compared with other similar compounds such as:
Ethylenediamine: Lacks the hydroxyethyl group, making it less versatile in certain applications.
Diethylenetriamine: Contains an additional amine group, which can alter its reactivity and applications.
Triethylenetetramine: Has more amine groups, providing different chemical properties and uses.
This compound is unique due to its specific combination of hydroxyethyl and propylenediamine groups, which confer distinct chemical and physical properties that are valuable in various applications.
属性
CAS 编号 |
10138-74-6 |
|---|---|
分子式 |
C5H14N2O |
分子量 |
118.18 g/mol |
IUPAC 名称 |
2-(1-aminopropan-2-ylamino)ethanol |
InChI |
InChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3 |
InChI 键 |
QLSQYTKEUVPIJA-UHFFFAOYSA-N |
SMILES |
CC(CN)NCCO |
规范 SMILES |
CC(CN)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)













